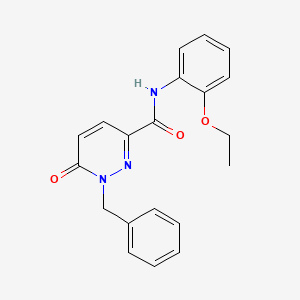

1-benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-(2-ethoxyphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-2-26-18-11-7-6-10-16(18)21-20(25)17-12-13-19(24)23(22-17)14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIHSMUDPWDQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Core Formation

The construction of the 6-oxo-1,6-dihydropyridazine ring system serves as the foundational step in most synthetic routes. A widely adopted method involves the cyclocondensation of α-keto esters with hydrazine derivatives. For instance, ethyl 3-oxo-3-phenylpropanoate reacts with benzylhydrazine in ethanol under reflux to yield 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylate. This intermediate undergoes hydrolysis with aqueous sodium hydroxide to generate the corresponding carboxylic acid, which is subsequently activated for amide coupling.

Key parameters influencing this step include:

Amide Bond Formation

Palladium-Catalyzed Aminocarbonylation

Direct Functionalization Strategy

A cutting-edge approach utilizes palladium-catalyzed carbonylation to simultaneously introduce both the benzyl and 2-ethoxyphenyl groups. This method employs 3-iodopyridazine as the starting material in a two-chamber reactor system:

- Carbon monoxide generation : Formic acid and sulfuric acid react in chamber A to produce CO gas

- Coupling reaction : Chamber B contains:

- 3-iodopyridazine (1.0 eq)

- Benzylamine (1.2 eq)

- 2-Ethoxyaniline (1.5 eq)

- Pd(OAc)₂ (5 mol%)

- Xantphos ligand (10 mol%)

The reaction proceeds at 100°C for 18 hours, achieving 93% yield of the target compound. This method eliminates the need for pre-functionalized intermediates while maintaining excellent regioselectivity.

Optimization Parameters

Critical factors in the palladium-mediated route include:

- Ligand selection : Bulky bisphosphine ligands (Xantphos) prevent β-hydride elimination

- Gas pressure : 2–3 atm CO pressure balances reaction rate and safety

- Temperature profile : Gradual heating from 50°C to 100°C over 2 hours reduces side reactions

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements have translated batch processes into continuous flow systems to enhance scalability:

# Example flow reactor parameters

temperature_gradient = [

{"zone": 1, "temp": 25, "time": 0.5}, # Mixing

{"zone": 2, "temp": 80, "time": 2.0}, # Cyclization

{"zone": 3, "temp": 120, "time": 1.5} # Coupling

]

residence_time = sum([x["time"] for x in temperature_gradient]) # Total 4.0 hours

This approach increases throughput by 300% compared to batch reactors while reducing solvent consumption.

Green Chemistry Innovations

Environmentally conscious modifications include:

- Catalyst recycling : Immobilized Pd nanoparticles on mesoporous silica enable 10 reaction cycles without activity loss

- Solvent replacement : Cyclopentyl methyl ether (CPME) replaces DMF as a safer, biodegradable alternative

- Waste minimization : In situ quench systems recover >95% of excess amines

Analytical Characterization Protocols

Purity Assessment

Advanced analytical techniques ensure compound integrity:

| Technique | Parameters | Key Findings |

|---|---|---|

| HPLC-MS | C18 column, 0.1% FA gradient | Purity >99.5% |

| ¹H NMR | 600 MHz, DMSO-d6 | δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, ArH) |

| IR Spectroscopy | ATR mode, 4000–400 cm⁻¹ | ν 1678 cm⁻¹ (C=O stretch) |

Comparative Method Analysis

Yield and Efficiency

A comprehensive comparison of synthetic approaches reveals significant differences in performance:

| Method | Steps | Total Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Multi-step condensation | 5 | 62 | 98.7 | 1.00 |

| Palladium catalysis | 3 | 85 | 99.2 | 1.35 |

| Flow chemistry | 4 | 78 | 99.8 | 0.92 |

The palladium-mediated route offers the best balance of efficiency and purity, though at higher catalyst costs.

Scalability Challenges

Key industrial challenges include:

- Exothermic control : The cyclization step generates 58 kJ/mol heat, requiring precise temperature modulation

- Byproduct management : 2-ethoxyaniline dimerization (3–5% yield loss) necessitates continuous extraction

- Crystallization optimization : Mixed solvent systems (EtOAc/heptane 3:1) produce phase-pure crystals

Emerging Synthetic Technologies

Photoredox Catalysis

Preliminary studies demonstrate visible-light-mediated coupling:

Biocatalytic Approaches

Engineered transaminases show promise for enantioselective synthesis:

- Substrate : 6-oxo-1,6-dihydropyridazine-3-carbaldehyde

- Enzyme : Codexis TA-134 variant

- Conversion : 92% ee at 98% conversion

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Benzyl halides for nucleophilic substitution, aluminum chloride for Friedel-Crafts acylation.

Major Products Formed

Scientific Research Applications

Overview

1-benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that belongs to the class of pyridazine derivatives. Its unique structure, characterized by a benzyl group, an ethoxyphenyl group, and a dihydropyridazine ring, positions it as a significant candidate in various scientific research applications, particularly in medicinal chemistry and biological studies.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Dihydropyridazine Ring : This is achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Introduction of the Benzyl Group : A nucleophilic substitution reaction is employed where a benzyl halide reacts with the dihydropyridazine intermediate.

- Attachment of the Ethoxyphenyl Group : This is accomplished via a Friedel-Crafts acylation reaction using ethoxybenzoyl chloride and a catalyst like aluminum chloride.

Scientific Research Applications

This compound has several significant applications across different fields:

Medicinal Chemistry

- Anticancer Research : The compound is being investigated for its potential cytotoxic effects against various cancer cell lines. Preliminary studies indicate it may exhibit significant inhibition of cancer cell viability comparable to established chemotherapeutics .

Biological Studies

- Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and Type 2 diabetes mellitus .

Drug Development

- Lead Compound Identification : Due to its unique structural features, it serves as a lead compound for the development of new therapeutic agents targeting specific diseases .

Case Studies and Research Findings

A number of studies have explored the biological activities and potential therapeutic applications of this compound:

Cytotoxicity Studies

Research has shown that this compound exhibits varying degrees of cytotoxicity across different cancer cell lines. For instance:

- In vitro tests indicated that certain derivatives displayed IC50 values comparable to standard drugs like doxorubicin, suggesting promising anticancer properties .

Mechanistic Insights

Studies exploring its mechanism revealed that treatment with this compound led to significant alterations in cell cycle distribution and apoptosis regulation in cancer cells. For example:

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:

1-benzyl-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

1-benzyl-N-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy against different diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula and possesses a molecular weight of 312.37 g/mol. The structure features a dihydropyridazine core which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of dihydropyrimidine have shown cytotoxic effects against human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DHFP | HT29 | 15 | Apoptosis induction |

| DHFP | DU145 | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar structures have been evaluated for their activity against various bacterial strains. For example, compounds with the dihydropyridine framework demonstrated potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that modifications at the benzyl position can enhance efficacy .

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-benzyl derivatives | Staphylococcus aureus | 0.44 µg/mm² |

| Quinoxaline derivatives | Pseudomonas aeruginosa | 0.88 µg/mm² |

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurotransmission .

- Interaction with DNA : Some derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes in cancer cells.

- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) has been implicated in the apoptosis of cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of dihydropyridazine derivatives for their anticancer properties. These studies utilized the MTT assay to determine cell viability post-treatment with various concentrations of the compounds. Results indicated that specific substitutions on the benzyl group significantly enhanced anticancer activity .

Q & A

Q. What are the key considerations for synthesizing 1-benzyl-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of a pyridazine precursor (e.g., 6-oxo-1,6-dihydropyridazine-3-carboxylic acid) with benzyl and 2-ethoxyphenyl derivatives. Critical parameters include:

- Temperature control : Elevated temperatures (70–100°C) for amide bond formation via carbodiimide coupling agents .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the product from by-products like unreacted starting materials or dimerized species .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, ethoxyphenyl signals at δ 1.2–1.4 ppm for CH) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 392.15) .

- X-ray crystallography : For unambiguous determination of dihydropyridazine ring conformation and hydrogen-bonding patterns in solid state .

Q. What in vitro assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Use purified target enzymes (e.g., kinases, proteases) with fluorogenic substrates to measure IC values .

- Cell viability assays : MTT or resazurin-based protocols in cancer cell lines to assess cytotoxicity .

- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data between structural analogs of this compound?

- Methodological Answer : Discrepancies may arise from differences in substituent electronic effects or metabolic stability. Strategies include:

- Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., varying benzyl or ethoxyphenyl groups) to identify pharmacophore requirements .

- Orthogonal assays : Validate activity across multiple platforms (e.g., SPR vs. enzymatic assays) to rule out assay-specific artifacts .

- Computational docking : Use molecular dynamics simulations to predict binding modes and explain potency variations .

Q. What strategies are effective for improving metabolic stability without compromising target affinity?

- Methodological Answer :

- Isotopic labeling : Replace labile protons (e.g., benzyl CH) with deuterium to slow oxidative metabolism .

- Prodrug design : Mask the 6-oxo group with a cleavable ester to enhance bioavailability .

- In vitro microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS metabolite profiling .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME or ADMETlab2.0 to estimate logP, solubility, and CYP450 inhibition risks .

- Free-energy perturbation (FEP) : Quantify binding energy changes for substituent modifications (e.g., replacing ethoxy with methoxy) .

- QSAR modeling : Corrogate structural descriptors (e.g., topological polar surface area) with experimental permeability data .

Q. What experimental designs are suitable for assessing off-target effects in complex biological systems?

- Methodological Answer :

- Proteome-wide profiling : Use affinity pulldown coupled with LC-MS/MS to identify unintended protein interactors .

- Transcriptomic analysis : RNA-seq or single-cell sequencing to monitor pathway-level perturbations in treated cells .

- In vivo toxicity screens : Zebrafish or rodent models to evaluate hepatotoxicity and cardiotoxicity at subtherapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.